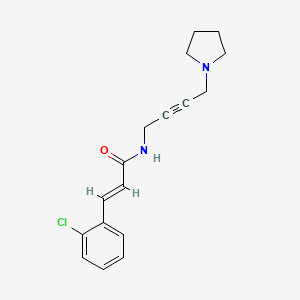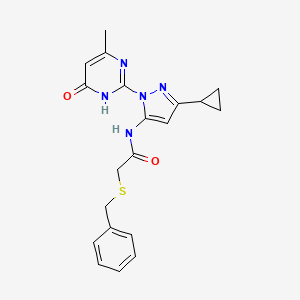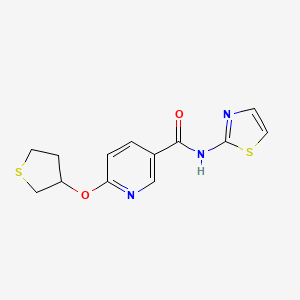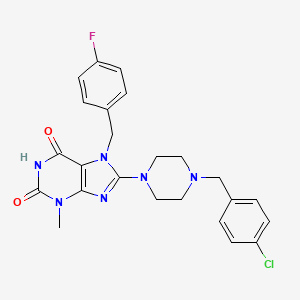![molecular formula C18H20N2O4 B2995832 Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411322-93-3](/img/structure/B2995832.png)
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MBP, and it is a potent and selective inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner Max. The purpose of
Wissenschaftliche Forschungsanwendungen
MBP has been studied for its potential applications in cancer research, as the inhibition of the c-Myc/Max interaction has been shown to have anti-tumor effects. MBP has also been studied for its potential applications in neurological disorders, as c-Myc has been implicated in the development of neurodegenerative diseases. Additionally, MBP has been studied for its potential applications in cardiovascular research, as c-Myc has been shown to play a role in the development of atherosclerosis.
Wirkmechanismus
MBP acts as a competitive inhibitor of the c-Myc/Max interaction, preventing the formation of the c-Myc/Max heterodimer. This inhibits the ability of c-Myc to bind to DNA and regulate gene expression, leading to a decrease in the expression of c-Myc target genes. The inhibition of the c-Myc/Max interaction has been shown to have anti-tumor effects, as c-Myc is frequently overexpressed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBP have been extensively studied in vitro and in vivo. In vitro studies have shown that MBP inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that MBP has anti-tumor effects in mouse models of cancer. Additionally, MBP has been shown to have neuroprotective effects in mouse models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MBP in lab experiments is its high selectivity for the c-Myc/Max interaction, which allows for the specific inhibition of c-Myc activity. Additionally, MBP has been extensively studied, and its mechanism of action is well understood. One limitation of using MBP in lab experiments is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of MBP. One direction is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another direction is the study of the effects of MBP on other cellular processes, as c-Myc has been shown to play a role in a variety of biological processes. Additionally, the development of MBP derivatives with improved pharmacokinetic properties may lead to the development of new therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, MBP is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of MBP has been optimized for high yield and purity, and the compound has been shown to have anti-tumor and neuroprotective effects. The specific inhibition of the c-Myc/Max interaction by MBP allows for the study of c-Myc activity in a variety of biological processes. The study of MBP and its derivatives may lead to the development of new therapeutic agents for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of MBP involves a series of chemical reactions that have been optimized for high yield and purity. The starting material for the synthesis is 4-methyl-1,3-benzoxazole, which is reacted with piperidine to form the corresponding piperidine derivative. This intermediate is then reacted with ethyl acetoacetate to form the final product, MBP. The synthesis of MBP has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-3-5-14-17(12)19-18(24-14)13-8-10-20(11-9-13)15(21)6-7-16(22)23-2/h3-7,13H,8-11H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASYGDBBSILZEV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCN(CC3)C(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCN(CC3)C(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B2995758.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2995762.png)


![N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2995765.png)
![methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2995766.png)

![N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2995769.png)


![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)